

# Application Note: Stereotaxic Surgery Protocol for 6-Hydroxydopamine (6-OHDA) Administration

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## Compound of Interest

Compound Name: 5-Hydroxydopamine

Cat. No.: B1203157

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Audience: Researchers, scientists, and drug development professionals.

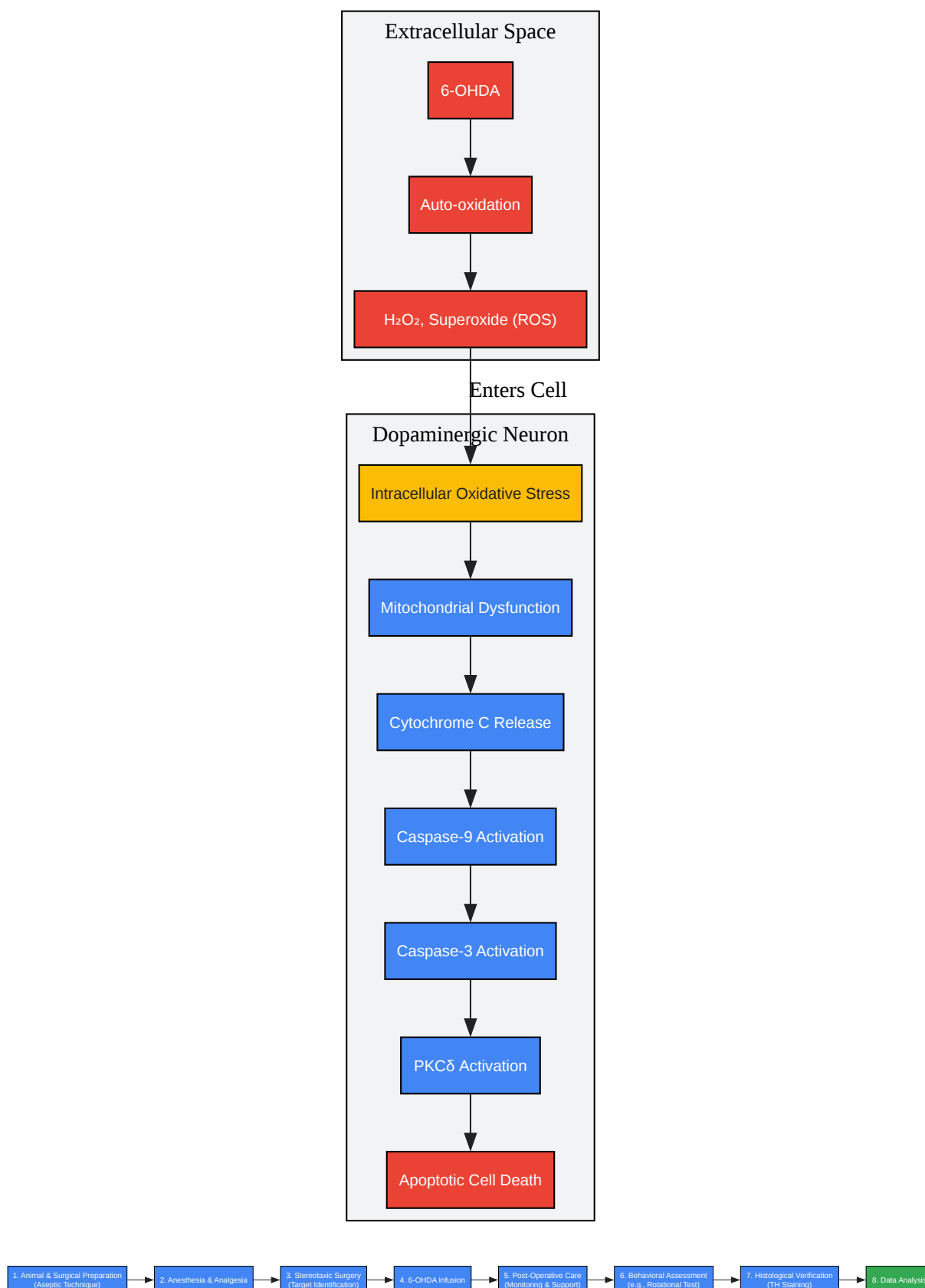
Introduction: The neurotoxin 6-hydroxydopamine (6-OHDA) is a hydroxylated analog of dopamine widely used to create animal models of Parkinson's disease.[1] By selectively destroying dopaminergic and noradrenergic neurons, 6-OHDA administration allows researchers to study the cellular and molecular mechanisms of neurodegeneration and evaluate potential therapeutic interventions.[2][3] Unilateral injection of 6-OHDA into the substantia nigra (SNc), medial forebrain bundle (MFB), or striatum results in the progressive loss of dopaminergic neurons, mimicking key pathological features of Parkinson's disease.[4][5] This document provides a comprehensive protocol for performing stereotaxic surgery to administer 6-OHDA in rodents, covering the procedure from animal preparation to post-operative care and lesion verification.

Note: The topic specified "5-OHDA"; this protocol addresses 6-OHDA, which is the standard neurotoxin for this application and is presumed to be the intended subject.

## Mechanism of 6-OHDA Neurotoxicity

6-OHDA exerts its neurotoxic effects primarily through the induction of severe oxidative stress. [1] Upon entering the extracellular space, 6-OHDA undergoes auto-oxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals.[1][6] This process triggers a cascade of intracellular events, including mitochondrial dysfunction, which

leads to the release of cytochrome c.[2] Released cytochrome c activates a caspase-dependent apoptotic pathway, involving caspase-9 and caspase-3, which ultimately executes cell death.[2] A key downstream event is the caspase-3-dependent cleavage and activation of protein kinase C delta (PKC $\delta$ ), a critical mediator of 6-OHDA-induced apoptosis.[6]



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